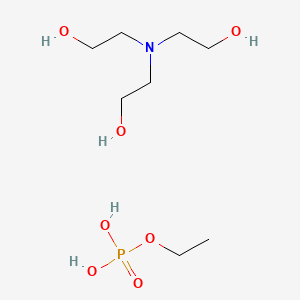
Ethyl 3-(4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 282-934-0, also known as mercurous oxide, is a chemical compound with the molecular formula Hg2O. It is a black or dark brown solid that is known for its unique properties and applications in various fields.
Vorbereitungsmethoden
Mercurous oxide can be synthesized through several methods:
Direct Synthesis: By heating mercury in the presence of oxygen, mercurous oxide can be formed directly.
Reaction with Alkali: Another method involves reacting mercurous nitrate with a strong alkali, such as sodium hydroxide, to precipitate mercurous oxide.
Industrial Production: Industrially, mercurous oxide is produced by the controlled oxidation of mercury in a specific environment to ensure the purity and stability of the compound.
Analyse Chemischer Reaktionen
Mercurous oxide undergoes several types of chemical reactions:
Decomposition: When heated, mercurous oxide decomposes into mercury and oxygen.
Reduction: It can be reduced to metallic mercury using reducing agents like hydrogen or carbon monoxide.
Oxidation: Mercurous oxide can be oxidized to mercuric oxide (HgO) in the presence of strong oxidizing agents.
Substitution: It reacts with acids to form mercurous salts and water.
Common reagents used in these reactions include hydrogen, carbon monoxide, and various acids. The major products formed from these reactions are metallic mercury, oxygen, and mercurous salts.
Wissenschaftliche Forschungsanwendungen
Mercurous oxide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, mercurous oxide is used in the study of mercury’s effects on biological systems.
Medicine: Historically, it has been used in medicinal preparations, although its use has declined due to toxicity concerns.
Industry: In the industrial sector, mercurous oxide is used in the production of certain types of batteries and as a catalyst in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which mercurous oxide exerts its effects involves its ability to release mercury ions. These ions can interact with various molecular targets, including enzymes and cellular components, disrupting normal cellular functions. The pathways involved include oxidative stress and inhibition of enzyme activity, leading to cellular damage and toxicity.
Vergleich Mit ähnlichen Verbindungen
Mercurous oxide can be compared with other mercury compounds such as mercuric oxide (HgO) and mercurous chloride (Hg2Cl2):
Mercuric Oxide (HgO): Unlike mercurous oxide, mercuric oxide is a red or yellow solid and is more stable. It is used in different applications, including as a pigment and in the production of mercury batteries.
Mercurous Chloride (Hg2Cl2):
Mercurous oxide is unique due to its specific oxidation state and its distinct chemical and physical properties, which make it suitable for particular applications that other mercury compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
84473-79-0 |
|---|---|
Molekularformel |
C17H26O3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
ethyl 3-[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]oxirane-2-carboxylate |
InChI |
InChI=1S/C17H26O3/c1-4-19-17(18)16-15(20-16)14-10-8-13(9-11-14)7-5-6-12(2)3/h6,8,14-16H,4-5,7,9-11H2,1-3H3 |
InChI-Schlüssel |
PVRRNOXJDZFUFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(O1)C2CCC(=CC2)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol](/img/structure/B12684598.png)





![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)







